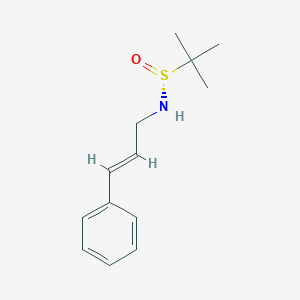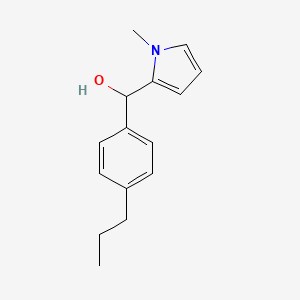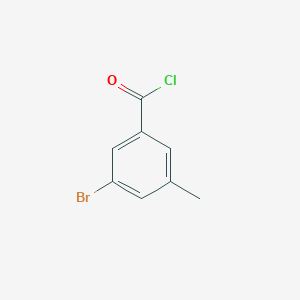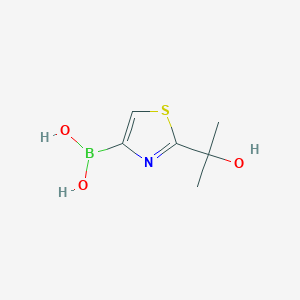
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid is a boronic acid derivative that features a thiazole ring substituted with a hydroxypropan-2-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling . The thiazole ring, on the other hand, is a heterocyclic compound that has been widely studied for its diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors to form the thiazole ring, followed by borylation reactions to introduce the boronic acid functionality .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are typically prepared by dehydrating boric acid with alcohols. The resulting borate esters can then be converted to boronic acids through hydrolysis .
化学反応の分析
Types of Reactions
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .
科学的研究の応用
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .
類似化合物との比較
Similar Compounds
(2-(Thiazol-2-yl)pyridin-4-yl)boronic acid: This compound features a pyridine ring instead of a hydroxypropan-2-yl group and has similar applications in organic synthesis.
2-Thiazole-4-boronic acid: This compound lacks the hydroxypropan-2-yl group but shares the thiazole and boronic acid functionalities.
Uniqueness
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which can enhance its solubility and reactivity. This makes it particularly useful in certain synthetic and biological applications where other boronic acids may not be as effective .
特性
分子式 |
C6H10BNO3S |
|---|---|
分子量 |
187.03 g/mol |
IUPAC名 |
[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H10BNO3S/c1-6(2,9)5-8-4(3-12-5)7(10)11/h3,9-11H,1-2H3 |
InChIキー |
FXMJGZFPBRLWAK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CSC(=N1)C(C)(C)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
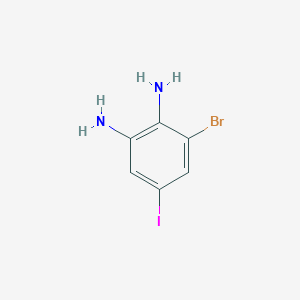
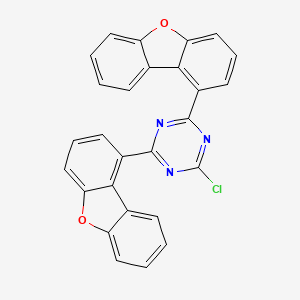
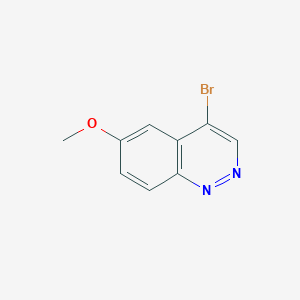
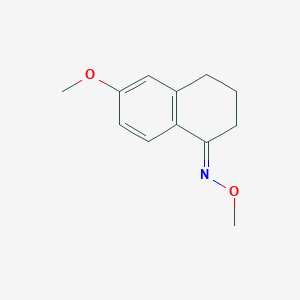
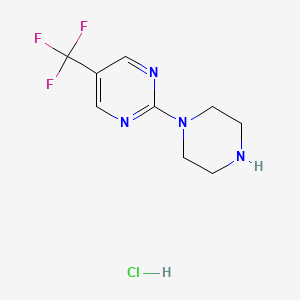
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)
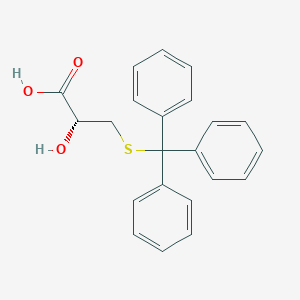
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
![Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13918642.png)
![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
